6-Methoxy-3-azabicyclo[3.1.1]heptane
Overview
Description
6-Methoxy-3-azabicyclo[3.1.1]heptane is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It has been incorporated into the structure of the antihistamine drug rupatidine , suggesting it may interact with histamine receptors.
Mode of Action
Its incorporation into the structure of rupatidine suggests it may interact with histamine receptors, potentially altering their activity .
Biochemical Pathways
Given its incorporation into rupatidine, it may influence pathways related to histamine signaling .
Result of Action
Its incorporation into rupatidine suggests it may contribute to the drug’s antihistamine effects .
Biochemical Analysis
Biochemical Properties
6-Methoxy-3-azabicyclo[3.1.1]heptane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs . The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, thereby affecting the metabolic pathways of other compounds. Additionally, this compound has been found to bind to certain receptors in the central nervous system, influencing neurotransmitter release and signal transduction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) . By binding to these receptors, this compound can modulate intracellular signaling cascades, leading to changes in gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of certain genes involved in neuroprotection and synaptic plasticity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, which can lead to either inhibition or activation of these enzymes . This interaction affects the metabolic processing of other compounds, thereby influencing their bioavailability and efficacy. Additionally, this compound can modulate the activity of GPCRs, leading to changes in downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects are consistent with the compound’s ability to modulate enzyme activity and receptor signaling.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have neuroprotective effects, enhancing cognitive function and reducing oxidative stress . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s interaction with cytochrome P450 enzymes, leading to the generation of reactive metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The compound can be metabolized through oxidation, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The involvement of this compound in these pathways highlights its potential impact on drug metabolism and pharmacokinetics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular weight .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to these compartments . The presence of this compound in these organelles can influence their function, particularly in terms of protein synthesis and energy metabolism .
Properties
IUPAC Name |
6-methoxy-3-azabicyclo[3.1.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-9-7-5-2-6(7)4-8-3-5/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOBVSYRPSJSKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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